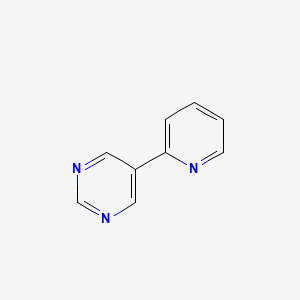

5-(Pyridin-2-yl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-2-4-12-9(3-1)8-5-10-7-11-6-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGNZMZNCZZXII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456085 | |

| Record name | 5-(Pyridin-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64858-29-3 | |

| Record name | 5-(Pyridin-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-(Pyridin-2-yl)pyrimidine via Negishi Cross-Coupling

Foreword: The Strategic Importance of Bi-heteroaromatic Scaffolds

In the landscape of modern medicinal chemistry and materials science, bi-heteroaromatic structures are of paramount importance. The 5-(Pyridin-2-yl)pyrimidine core, in particular, represents a privileged scaffold found in a variety of biologically active molecules, including selective phosphodiesterase V (PDE-V) inhibitors. The efficient and scalable synthesis of such compounds is therefore a critical endeavor for researchers in drug development. This guide provides an in-depth, field-proven perspective on the synthesis of this compound, with a focus on the robust and versatile Negishi cross-coupling reaction. We will delve into the mechanistic underpinnings, practical experimental considerations, and optimization strategies that are crucial for success in both laboratory and process scale applications.

Introduction to the Negishi Cross-Coupling: A Powerful C-C Bond Forming Tool

The Negishi cross-coupling, a Nobel Prize-winning reaction developed by Ei-ichi Negishi, is a palladium- or nickel-catalyzed reaction that forges a new carbon-carbon bond between an organozinc reagent and an organic halide or triflate.[1][2][3] Its significance in organic synthesis stems from its high functional group tolerance, high reactivity, and stereoselectivity.[4] Unlike some other cross-coupling reactions, the Negishi coupling does not typically require the addition of a base, which can be advantageous when working with base-sensitive substrates.[4]

The choice of the Negishi coupling for the synthesis of this compound is strategic. The organozinc reagents are generally more reactive than their organoboron (Suzuki) or organotin (Stille) counterparts, often allowing for milder reaction conditions.[5][6] This is particularly beneficial when dealing with heteroaromatic substrates, which can be prone to side reactions or catalyst deactivation.[7][8]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the palladium-catalyzed Negishi coupling proceeds through a catalytic cycle involving three key steps:[1][6]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-halopyrimidine, forming a Pd(II) complex. The reactivity of the halide follows the order I > Br > Cl.[9]

-

Transmetalation: The organometallic coupling partner, in this case, the 2-pyridylzinc reagent, transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, this compound, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[10]

Strategic Disconnection and Selection of Starting Materials

The synthesis of this compound via Negishi coupling involves the strategic formation of a C-C bond between the C5 position of the pyrimidine ring and the C2 position of the pyridine ring.

Caption: Retrosynthetic analysis of this compound.

The Electrophilic Partner: 5-Halopyrimidines

The choice of the leaving group on the pyrimidine ring is a critical parameter. While 5-bromopyrimidines can be used, 5-iodopyrimidines generally exhibit higher reactivity in the oxidative addition step, leading to faster reactions and often higher yields.[11][12] For large-scale synthesis, the accessibility and cost of the starting materials must also be considered. 5-Iodo-2-chloropyrimidine is a suitable and readily preparable substrate.[11][12]

The Nucleophilic Partner: 2-Pyridylzinc Reagents

The preparation of the organozinc reagent is a cornerstone of the Negishi coupling. There are several reliable methods for the synthesis of 2-pyridylzinc reagents:

-

In situ generation: This is a common and convenient method where the organozinc reagent is prepared and used immediately without isolation.[11] This can be achieved through the reaction of a 2-halopyridine with an activated form of zinc metal or via transmetalation from an organolithium or Grignard reagent.[13][14]

-

Solid, air-stable reagents: For improved handling and stoichiometry control, solid 2-pyridylzinc reagents have been developed. These are often pivalate or dioxane complexes that exhibit moderate air and moisture stability, making them amenable to benchtop manipulation.[5][15][16][17][18] This approach can enhance reproducibility, particularly in a process development setting.

Experimental Protocols

The following protocols are provided as a comprehensive guide for the synthesis of this compound. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, as organozinc reagents are sensitive to air and moisture.[6]

Protocol 1: In Situ Preparation of 2-Pyridylzinc Chloride and Subsequent Negishi Coupling

This protocol is adapted from a scalable synthesis of 2-chloro-5-(pyridin-2-yl)pyrimidine.[11][12][19][20]

Step 1: Preparation of 2-Pyridylzinc Chloride (in situ)

-

To a solution of 2-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF), slowly add n-butyllithium (1.05 eq, typically 2.5 M in hexanes) at -78 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of 2-lithiopyridine.

-

In a separate flask, prepare a solution of anhydrous zinc chloride (1.1 eq) in THF.

-

Slowly add the zinc chloride solution to the 2-lithiopyridine solution at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The resulting solution of 2-pyridylzinc chloride is used directly in the next step.

Step 2: Negishi Cross-Coupling

-

To the freshly prepared solution of 2-pyridylzinc chloride, add 5-iodo-2-chloropyrimidine (0.9 eq).

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).

-

Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 2-chloro-5-(pyridin-2-yl)pyrimidine.

Protocol 2: Synthesis of a Solid, Air-Stable 2-Pyridylzinc Pivalate Reagent

This protocol allows for the preparation and isolation of a more stable organozinc reagent, which can be advantageous for screening reactions or for applications where precise stoichiometry is critical.[5][15][21]

Step 1: Preparation of Zinc Pivalate (Zn(OPiv)₂)

-

In a flask, dissolve pivalic acid (2.0 eq) in THF.

-

Slowly add a solution of diethylzinc (1.0 eq) in hexanes at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Remove the solvent under reduced pressure to obtain zinc pivalate as a white solid.

Step 2: Synthesis of 2-Pyridylzinc Pivalate

-

Prepare 2-lithiopyridine as described in Protocol 1, Step 1.

-

Add a solution of zinc pivalate (1.1 eq) in THF to the 2-lithiopyridine solution at -78 °C.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Remove the solvent under reduced pressure to yield the solid 2-pyridylzinc pivalate reagent. This reagent can be handled in the air for short periods.[15][16]

Step 3: Negishi Cross-Coupling using the Solid Reagent

-

In a reaction flask, dissolve 5-iodo-2-chloropyrimidine (1.0 eq) and the solid 2-pyridylzinc pivalate (1.2 eq) in THF.

-

Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ with a suitable phosphine ligand such as XPhos).

-

Heat the reaction mixture and monitor as described in Protocol 1, Step 2.

-

Workup and purification are performed as described in Protocol 1.

Optimization and Key Parameters

The success of the Negishi coupling for this synthesis depends on careful control of several parameters.

| Parameter | Recommendation | Rationale |

| Halogen on Pyrimidine | Iodo > Bromo | Faster oxidative addition, often leading to higher yields and milder conditions.[11] |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(PPh₃)₄ is a reliable choice for many applications.[11] For more challenging couplings, a combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) can be more effective.[22][23][24] |

| Solvent | THF | A common and effective solvent for Negishi couplings, as it solvates the organometallic species well. |

| Temperature | Room temperature to reflux | The required temperature will depend on the reactivity of the substrates and the catalyst system. 2-Pyridylzinc reagents are often reactive enough to couple at room temperature.[5] |

| Organozinc Reagent | In situ or solid reagent | In situ generation is convenient for direct use. Solid reagents offer better stability and handling for multiple reactions or process scale-up.[15][16] |

| Additives | LiCl | The presence of lithium salts can break up organozinc aggregates, leading to more reactive monomeric zincate species and accelerating the transmetalation step.[25][26] |

Workflow and Catalytic Cycle Visualization

Caption: Experimental workflow for the synthesis.

Caption: The catalytic cycle of the Negishi cross-coupling.

Conclusion and Future Outlook

The Negishi cross-coupling reaction stands as a highly effective and scalable method for the synthesis of this compound and its derivatives.[11][20] The reaction's tolerance for a wide range of functional groups and the availability of multiple routes to the key organozinc intermediates provide significant flexibility for researchers.[15][27] As the demand for complex heteroaromatic compounds in drug discovery and materials science continues to grow, the principles and protocols outlined in this guide will serve as a valuable resource for chemists seeking to leverage the power of this important transformation. Further developments in catalyst design, particularly the use of more active and stable palladium-N-heterocyclic carbene (NHC) complexes, are expected to further enhance the scope and efficiency of the Negishi coupling for these applications.[28]

References

-

Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters, 15(22), 5754–5757. [Link]

-

Negishi coupling. In Wikipedia. [Link]

-

Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters. [Link]

-

Knochel, P., et al. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters. [Link]

-

Pérez-Balado, C., Willemsens, A., Ormerod, D., Aelterman, W., & Mertens, N. (2007). Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. Organic Process Research & Development, 11(2), 237–240. [Link]

-

Negishi coupling reaction: Mechanism, popular application. (2022). Chemistry Notes. [Link]

-

Bernhardt, S., Stathakis, C., Knochel, P., Colombe, J. R., & Buchwald, S. L. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters. [Link]

-

Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters. [Link]

-

Negishi Coupling. Organic Chemistry Portal. [Link]

-

Pérez-Balado, C., Willemsens, A., Ormerod, D., Aelterman, W., & Mertens, N. (2007). Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. Organic Process Research & Development. [Link]

-

Jaric, M., et al. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters. [Link]

-

ChemOrgChem. (2024). Negishi Coupling|Basics|Mechanism|Catalytic Cycle| Examples| ChemOrgChem [Video]. YouTube. [Link]

-

Negishi Cross-Coupling. J&K Scientific LLC. [Link]

-

Negishi Coupling. NROChemistry. [Link]

-

Gemoets, H. P. L., et al. (2018). Generation and Cross-Coupling of Organozinc Reagents in Flow. Organic Letters. [Link]

- Knochel, P. (2001). Preparation and Applications of Functionalized Organozinc Compounds. In Modern Organocopper Chemistry.

-

Magano, J., & Dunetz, J. R. (2016). Recent Developments in Negishi Cross-Coupling Reactions. ACS Catalysis. [Link]

-

Jaric, M., et al. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. PubMed Central. [Link]

-

Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

-

Brittain, W. D. G., & Cox, L. R. (2017). Negishi cross-couplings in the synthesis of amino acids. Organic & Biomolecular Chemistry. [Link]

-

Wang, Y., et al. (2021). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. PubMed Central. [Link]

-

Ellwart, M., et al. (2018). Preparation of Solid Organozinc Pivalates and Their Reaction in Pd-Catalyzed Cross-Couplings. Organic Syntheses. [Link]

- Process for preparing 5-halopyrimidines and 5-pyrimidine methanols.

-

Pérez-Balado, C., et al. (2007). Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. ResearchGate. [Link]

-

Optimized stereoselective Negishi biaryl coupling. ResearchGate. [Link]

-

Commonly employed techniques for the preparation of organozinc... ResearchGate. [Link]

-

Pérez-Balado, C., et al. (2007). Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. Sci-Hub. [Link]

-

Berlin, C. (2020). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Bucknell Digital Commons. [Link]

-

Liu, T., & Fraser, C. L. (2002). Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2'-Bipyridine. Organic Syntheses. [Link]

-

Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry? ResearchGate. [Link]

-

Chacko, A. M., Qu, W., & Kung, H. F. (2008). Synthesis of 5-fluoroalkylated pyrimidine nucleosides via Negishi cross-coupling. PubMed. [Link]

-

The Negishi Cross-Coupling Reaction. Denmark Group. [Link]

-

Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. PubMed Central. [Link]

-

Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry. [Link]

-

Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). PubMed Central. [Link]

-

Synthesis of pyrimidine-5-carbonitriles 1a–d. ResearchGate. [Link]

Sources

- 1. chemistnotes.com [chemistnotes.com]

- 2. Negishi Coupling [organic-chemistry.org]

- 3. Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J [pubs.rsc.org]

- 4. jk-sci.com [jk-sci.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Negishi Coupling | NROChemistry [nrochemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Negishi coupling - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]

- 17. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [dspace.mit.edu]

- 18. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [dspace.mit.edu]

- 19. researchgate.net [researchgate.net]

- 20. Sci-Hub. Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling / Organic Process Research & Development, 2007 [sci-hub.box]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]

- 24. researchgate.net [researchgate.net]

- 25. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 26. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 27. organicreactions.org [organicreactions.org]

- 28. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 5-(Pyridin-2-yl)pyrimidine: An In-depth Technical Guide

Introduction

In the landscape of medicinal chemistry and materials science, nitrogen-containing heterocyclic compounds are of paramount importance. Among these, the pyrimidine scaffold is a privileged structure, forming the core of numerous biologically active molecules, including nucleobases.[1][2] The functionalization of the pyrimidine ring offers a versatile platform for the development of novel therapeutic agents and functional materials. This guide focuses on the comprehensive spectroscopic characterization of a particularly interesting derivative, 5-(Pyridin-2-yl)pyrimidine. This molecule, featuring a pyridine ring linked to a pyrimidine core, presents a unique electronic and structural profile, making its detailed analysis crucial for researchers, scientists, and drug development professionals.

The conjugation of these two aromatic systems is anticipated to give rise to distinct spectroscopic signatures. Understanding these characteristics is fundamental for quality control, reaction monitoring, and for elucidating the interactions of this molecule with biological targets. This document provides a holistic overview of the analytical methodologies required for the unambiguous structural elucidation and characterization of this compound, grounded in established spectroscopic principles and supported by data from analogous structures.

Molecular Structure and Numbering

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound with the conventional numbering system is presented below. This numbering is crucial for the assignment of signals in Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.[3]

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of distinct protons, their electronic environment, and their spatial relationships through spin-spin coupling.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition:

The expected chemical shifts (δ) for the protons of this compound are influenced by the electron-withdrawing nature of the nitrogen atoms in both rings. Protons on the pyrimidine ring are expected to be significantly deshielded.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~9.2-9.3 | s | - |

| H-4, H-6 | ~8.8-9.0 | d | ~1.5-2.0 |

| H-3' | ~7.8-8.0 | d | ~7.5-8.0 |

| H-4' | ~7.3-7.5 | t | ~7.0-7.5 |

| H-5' | ~8.2-8.4 | t | ~7.5-8.0 |

| H-6' | ~8.7-8.9 | d | ~4.5-5.0 |

Note: These are predicted values based on data for similar pyrimidine and pyridine derivatives. Actual values may vary.[1][4]

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is often required compared to ¹H NMR.

-

Data Acquisition:

-

Spectrometer: A 75-150 MHz NMR spectrometer.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.[3]

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.[3]

-

Relaxation Delay: 2-5 seconds.[3]

-

Spectral Width: A range of 0 to 200 ppm is typically used.[3]

-

The carbon atoms in the heterocyclic rings are expected to resonate at lower field (higher ppm) due to the electronegativity of the nitrogen atoms.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~158-160 |

| C-4, C-6 | ~156-158 |

| C-5 | ~120-122 |

| C-2' | ~150-152 |

| C-3' | ~124-126 |

| C-4' | ~136-138 |

| C-5' | ~121-123 |

| C-6' | ~149-151 |

Note: These are predicted values based on data for similar pyrimidine and pyridine derivatives. Actual values may vary.[4][5][6]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of a compound.

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule, typically performed at 70 eV.[7] Electrospray ionization (ESI) can also be used, especially for LC-MS analysis.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

The molecular formula of this compound is C₉H₇N₃, with a monoisotopic mass of 157.0640 g/mol .

| m/z | Predicted Fragment | Proposed Structure/Loss |

| 157 | [M]⁺ | Molecular Ion |

| 130 | [M - HCN]⁺ | Loss of hydrogen cyanide from the pyrimidine ring |

| 104 | [M - 2HCN]⁺ | Subsequent loss of hydrogen cyanide |

| 78 | [C₅H₄N]⁺ | Pyridyl cation |

| 79 | [C₄H₃N₂]⁺ | Pyrimidyl cation |

Note: Fragmentation patterns are predictive and can vary based on the ionization method and energy.[8][9]

Caption: Predicted major fragmentation pathways for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a valuable tool for identifying functional groups.

-

Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or an ATR accessory) or as a solution in a suitable solvent (e.g., CCl₄).

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

The IR spectrum of this compound is expected to be characterized by absorptions from C-H and C=N stretching and bending vibrations within the aromatic rings.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100-3000 | Aromatic C-H stretching | Medium to Weak |

| 1600-1550 | C=N stretching (pyrimidine ring) | Strong |

| 1580-1450 | C=C stretching (aromatic rings) | Medium to Strong |

| 1400-1000 | In-plane C-H bending | Medium |

| 900-675 | Out-of-plane C-H bending | Strong |

Note: These are predicted values based on data for similar pyrimidine and pyridine derivatives.[10][11][12]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for characterizing compounds with conjugated systems.

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: The spectrum is typically recorded from 200 to 400 nm.

The conjugated system of this compound is expected to exhibit strong absorption in the UV region due to π → π* transitions.

| Solvent | Predicted λmax (nm) | Transition |

| Ethanol | ~245-255 and ~270-280 | π → π* |

Note: The position and intensity of the absorption maxima can be influenced by the solvent polarity.[13][14][15]

Conclusion

The comprehensive spectroscopic characterization of this compound requires a multi-faceted analytical approach. The combined application of NMR (¹H and ¹³C), mass spectrometry, IR, and UV-Vis spectroscopy provides a detailed and unambiguous confirmation of its molecular structure. The predicted data presented in this guide, derived from the established spectroscopic behavior of related pyrimidine and pyridine derivatives, serves as a robust framework for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. Accurate and thorough characterization is the cornerstone of scientific integrity and is essential for the advancement of novel chemical entities from the laboratory to potential applications.

References

- Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Royal Society of Chemistry.

- Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.).

- Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (2015). Ancient science of life, 34(4), 229–232.

- Supporting Information - The Royal Society of Chemistry. (n.d.).

- Balachandran, V., & Sundararajan, M. (2012). Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride. Elixir Vib. Spec., 48, 9663-9668.

- Stimson, M. M. (1949). The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max. Journal of the American Chemical Society, 71(4), 1470–1474.

- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. (n.d.). BenchChem.

- Ali, T. E., et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Science Publishing Group.

- Pyrimidine(289-95-2) 1H NMR spectrum. (n.d.). ChemicalBook.

- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). Molecules, 27(15), 4938.

- Absorbance and emission data of the synthesized pyrimidines 5, 6, 14-19. (n.d.).

- Pyrimidine(289-95-2) 13C NMR spectrum. (n.d.). ChemicalBook.

- An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-(o-tolyl)pyrimidin-2-ol. (n.d.). BenchChem.

- THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. (n.d.). Canadian Journal of Chemistry.

- SYNTHESIS, CHARACTERIZATION PYRIMIDINE. (2020).

- Synthesis and evaluation of 2-pyridyl pyrimidines with in vitro antiplasmodial and antileishmanial activity. (2009). Bioorganic & medicinal chemistry letters, 19(2), 401–405.

- ¹⁵N‐NMR chemical shift values of pyrimidinyl guanidine 5 a based on... (n.d.).

- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (1997). Journal of Chemical Information and Computer Sciences, 37(4), 731-736.

- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Deriv

- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (1992). Canadian Journal of Chemistry, 70(4), 1093-1097.

- The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. (n.d.). Testbook.

- Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. (2009).

- Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (2006). Journal of Molecular Structure, 786(2-3), 193-206.

- FTIR spectrum for Pyridine. (n.d.).

- Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. (2017). Journal of Medicinal Chemistry, 60(16), 7078-7097.

- Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (2006). Journal of Molecular Structure, 786(2-3), 193-206.

- UV-spectrum of pyridine. (n.d.).

- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Advances, 14(18), 12695-12711.

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv

Sources

- 1. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]

- 2. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. rsc.org [rsc.org]

- 5. Pyrimidine(289-95-2) 13C NMR [m.chemicalbook.com]

- 6. testbook.com [testbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sphinxsai.com [sphinxsai.com]

- 9. article.sapub.org [article.sapub.org]

- 10. elixirpublishers.com [elixirpublishers.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 5-(Pyridin-2-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the essential physicochemical properties of 5-(Pyridin-2-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into the structural and electronic characteristics that govern its behavior in various environments, offering both predicted data and established experimental protocols for their validation. The insights provided herein are intended to empower researchers in leveraging the unique attributes of this scaffold for the rational design of novel therapeutics and functional materials.

Molecular Structure and Core Attributes

This compound is a bi-heterocyclic aromatic compound, characterized by a pyrimidine ring substituted with a pyridine ring at the 5-position. This arrangement of nitrogen-containing aromatic rings imparts a unique set of electronic and steric properties that are fundamental to its chemical reactivity and biological activity.

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃ | N/A |

| Molecular Weight | 157.18 g/mol | N/A |

| CAS Number | 163939-95-5 | N/A |

| Appearance | Predicted: Crystalline solid | N/A |

digraph "5_Pyridin_2_yl_pyrimidine_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Define nodes for atoms N1 [label="N"]; C2 [label="C"]; N3 [label="N"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1_py [label="N"]; C2_py [label="C"]; C3_py [label="C"]; C4_py [label="C"]; C5_py [label="C"]; C6_py [label="C"]; H2[label="H"]; H4[label="H"]; H6[label="H"]; H3_py [label="H"]; H4_py [label="H"]; H5_py [label="H"]; H6_py [label="H"];

// Define positions for atoms N1 [pos="0,1.5!"]; C2 [pos="1.3,1.5!"]; N3 [pos="2.1,0!"]; C4 [pos="1.3,-1.5!"]; C5 [pos="0,-1.5!"]; C6 [pos="-0.8,0!"]; C2_py [pos="-2.2,0!"]; N1_py [pos="-3.0,1.2!"]; C6_py [pos="-4.3,0.8!"]; C5_py [pos="-4.7,-0.5!"]; C4_py [pos="-3.9,-1.7!"]; C3_py [pos="-2.6,-1.3!"]; H2[pos="1.9,2.4!"]; H4[pos="1.9,-2.4!"]; H6[pos="-0.8,2.4!"]; H3_py [pos="-2.0,-2.1!"]; H4_py [pos="-4.2,-2.6!"]; H5_py [pos="-5.6,-0.8!"]; H6_py [pos="-5.0,1.5!"];

// Define bonds N1 -- C2 [style=double]; C2 -- N3; N3 -- C4 [style=double]; C4 -- C5; C5 -- C6 [style=double]; C6 -- N1; C6 -- C2_py; C2_py -- N1_py [style=double]; N1_py -- C6_py; C6_py -- C5_py [style=double]; C5_py -- C4_py; C4_py -- C3_py [style=double]; C3_py -- C2_py; C2 -- H2; C4 -- H4; N1 -- H6[style=invis]; // Invisible bond for positioning C3_py -- H3_py; C4_py -- H4_py; C5_py -- H5_py; C6_py -- H6_py;

}

Solubility Profile

The solubility of this compound is a critical parameter for its application in both biological and synthetic contexts. As a molecule with both polar (nitrogen atoms) and nonpolar (aromatic rings) regions, its solubility is expected to vary across different solvent systems.

Predicted Solubility

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble | The presence of nitrogen atoms allows for hydrogen bonding with water, but the hydrophobic nature of the two aromatic rings limits extensive solubility.[1] |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Soluble | These solvents can engage in hydrogen bonding with the nitrogen atoms and can also solvate the aromatic rings.[1] |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | These solvents are effective at solvating polar and aromatic compounds.[2] |

| Nonpolar Solvents (e.g., Toluene, Hexane) | Sparingly to insoluble | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |

Experimental Determination of Solubility

Protocol: Shake-Flask Method for Thermodynamic Solubility

This method is the gold standard for determining the intrinsic solubility of a compound.

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to pellet the excess solid.

-

Quantification: Carefully withdraw a known volume of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Melting and Boiling Points

The melting and boiling points are fundamental physical properties that provide insights into the purity and intermolecular forces of a compound.

| Property | Predicted Value |

| Melting Point | Not available |

| Boiling Point | Not available |

Experimental Determination

Protocol: Melting Point Determination (Capillary Method)

-

Sample Preparation: Finely powder a small amount of the crystalline compound.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, ensuring a column height of 2-3 mm.

-

Measurement: Place the capillary tube in a melting point apparatus and heat it slowly (1-2 °C/min).

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting). The melting point is reported as this range.

Protocol: Boiling Point Determination (Microscale Method)

-

Sample Preparation: Place a small volume (a few drops) of the liquid compound into a small test tube.

-

Capillary Insertion: Place a sealed capillary tube (open end down) into the test tube.[3]

-

Heating: Heat the test tube in a suitable heating bath (e.g., an oil bath or a heating block).[3]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. Remove the heat source and observe the temperature at which the bubbling stops and the liquid begins to enter the capillary tube. This temperature is the boiling point.[3]

Acidity and Basicity (pKa)

The pKa values of this compound are crucial for understanding its ionization state at different pH values, which significantly influences its solubility, membrane permeability, and receptor-binding interactions. The nitrogen atoms in both the pyridine and pyrimidine rings can be protonated.

Predicted pKa Values

Computational methods can provide reliable estimates of pKa values.

| Ionization Center | Predicted pKa | Method |

| Pyridine Nitrogen | ~3.5 - 4.5 | Based on similar pyridine derivatives |

| Pyrimidine Nitrogens | ~1.0 - 2.0 | Based on pyrimidine |

Note: The basicity of the pyrimidine nitrogens is significantly lower than that of pyridine due to the electron-withdrawing effect of the second nitrogen atom within the same ring.

Experimental Determination of pKa

Protocol: UV-Vis Spectrophotometric Titration

This method is suitable for compounds with a chromophore whose UV-Vis spectrum changes with ionization state.

-

Solution Preparation: Prepare a series of buffer solutions with a range of known pH values.

-

Sample Addition: Add a constant, small amount of a stock solution of this compound to each buffer solution.

-

Spectral Measurement: Record the UV-Vis spectrum of each solution.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH.

-

pKa Determination: The pKa is the pH at the inflection point of the resulting sigmoidal curve. Alternatively, the Henderson-Hasselbalch equation can be used to linearize the data and determine the pKa.[4][5]

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a critical determinant of a drug's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Predicted logP Value

| Property | Predicted Value | Method |

| logP | ~1.5 - 2.5 | Based on computational models (e.g., ALOGPS, ChemDraw) |

This predicted range suggests that this compound has moderate lipophilicity, a desirable characteristic for many drug candidates.

Experimental Determination of logP

Protocol: Shake-Flask Method

-

Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and water in a separatory funnel.

-

Equilibration: Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached.

-

Phase Separation: Allow the two phases to separate completely.

-

Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[6]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and pyrimidine rings. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms.

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

| Nucleus | Predicted Chemical Shift Range (ppm) |

| ¹H NMR | 7.0 - 9.5 |

| ¹³C NMR | 110 - 165 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrational modes of the aromatic rings and C-H bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C and C=N Stretch | 1400 - 1600 |

| Aromatic C-H Bend | 690 - 900 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

| Ion | Predicted m/z |

| [M+H]⁺ | 158.07 |

Synthesis

The synthesis of this compound can be efficiently achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of 5-arylpyrimidines.

-

Reactant Mixture: In a reaction vessel, combine 5-bromopyrimidine, 2-(tributylstannyl)pyridine (or the corresponding boronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable solvent (e.g., dioxane or toluene).

-

Base Addition: Add an aqueous solution of a base, such as sodium carbonate or potassium carbonate.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture, and perform an aqueous work-up to remove inorganic salts. Extract the product into an organic solvent.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.[7]

Conclusion

This compound is a versatile heterocyclic scaffold with a unique combination of physicochemical properties. Its moderate lipophilicity, potential for hydrogen bonding, and tunable electronic characteristics make it an attractive building block for the development of novel drug candidates and functional materials. This technical guide has provided a comprehensive overview of its key physicochemical properties, along with detailed experimental protocols for their determination. The presented information is intended to serve as a valuable resource for scientists and researchers, facilitating the effective utilization of this compound in their respective fields.

References

-

Rowan's Free Online pKa Calculator. (n.d.). Retrieved January 17, 2026, from [Link]

-

Melting point determination. (n.d.). Retrieved January 17, 2026, from [Link]

-

Pyrimidine - Solubility of Things. (n.d.). Retrieved January 17, 2026, from [Link]

-

Determination of Boiling Point of Organic Compounds. (2023, July 25). GeeksforGeeks. Retrieved January 17, 2026, from [Link]

-

Solubility of pyrimidine derivatives in different organic solvents at different temperatures. (2016). World Scientific News, 44, 13-34. Retrieved January 17, 2026, from [Link]

-

Box, K. J., Völgyi, G., Baka, E., & Takács-Novák, K. (2003). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 4(10), 959–963. [Link]

-

Propersea (Property Prediction). (n.d.). Retrieved January 17, 2026, from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved January 17, 2026, from [Link]

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (2012). ACS Medicinal Chemistry Letters. [Link]

-

Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S. Retrieved January 17, 2026, from [Link]

-

Determination of Boiling Point (B.P). (n.d.). Retrieved January 17, 2026, from [Link]

-

Calculator Plugins in MarvinSketch. (n.d.). Chemaxon Docs. Retrieved January 17, 2026, from [Link]

-

Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. Retrieved January 17, 2026, from [Link]

Sources

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Crystal Structure Analysis of 5-(Pyridin-2-yl)pyrimidine: From Synthesis to Supramolecular Insights

Abstract

The confluence of pyridine and pyrimidine rings in a single molecular framework creates a scaffold of significant interest in medicinal chemistry and materials science.[1][2] This guide provides an in-depth technical examination of 5-(Pyridin-2-yl)pyrimidine, detailing the critical workflow from chemical synthesis and single-crystal growth to its definitive three-dimensional structure elucidation by X-ray crystallography. We explore the causality behind experimental choices, from solvent selection in crystallization to the interpretation of refined crystallographic data. The analysis culminates in a discussion of the molecule's planar geometry and the noncovalent interactions, such as C—H···N hydrogen bonds and potential π-π stacking, that govern its crystal packing. These structural insights are paramount for professionals in drug development, offering a foundational understanding for the rational design of novel therapeutics targeting a range of diseases, including various cancers.[3][4]

Introduction: The Significance of the Pyridinyl-Pyrimidine Scaffold

Nitrogen-containing heterocycles are fundamental building blocks in pharmaceutical sciences, with pyridine and pyrimidine cores being particularly prominent in a vast number of FDA-approved drugs.[1][5] Their prevalence stems from their ability to engage in a variety of noncovalent interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at biological targets.[6] The compound this compound combines these two "privileged" scaffolds, creating a bifunctional ligand with potential applications as a building block for complex molecules, including anticancer agents and antifibrotic compounds.[7][8][9]

Determining the precise three-dimensional arrangement of atoms and the intermolecular forces within the crystalline solid state is essential.[10] Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for achieving this, providing atomic-level resolution that is indispensable for structure-based drug design.[11][12] This guide serves as a comprehensive protocol and analysis of the crystal structure of this compound, bridging the gap between synthesis and the structural data that informs its potential applications.

Experimental Methodology: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. This phase is often a significant bottleneck, as diffraction methods are entirely dependent on obtaining well-ordered crystalline material.[10][12]

Synthesis Pathway

A common and effective route for synthesizing bi-aryl compounds like this compound involves cross-coupling reactions. While various methods exist, Pinner synthesis, which involves the condensation of 1,3-dicarbonyl compounds with amidines, is a classical and reliable approach for creating the pyrimidine ring.[13] More modern variations may employ palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) between a halogenated pyrimidine and a pyridinyl-boronic acid or -stannane derivative. For the purpose of this guide, we reference a generalized synthetic approach reported for analogous derivatives.[14][15]

Generalized Protocol:

-

A suitable pyridylamidine salt and a substituted trimethinium salt are dissolved in an anhydrous alcohol, such as methanol.[16]

-

A base (e.g., sodium methoxide) is added to facilitate the condensation reaction.

-

The mixture is refluxed for several hours under an inert atmosphere (e.g., N₂) to drive the reaction to completion.

-

Upon cooling, the product typically precipitates from the solution and can be isolated by filtration, washed, and dried under vacuum.[16]

The purity of the synthesized compound is paramount and should be confirmed by standard analytical techniques (NMR, MS, Elemental Analysis) before proceeding to crystallization.

Crystallization Protocol

The growth of single crystals suitable for SCXRD is a meticulous process that relies on creating a state of supersaturation from which the compound slowly precipitates in an ordered lattice.[17]

Recommended Protocol: Slow Evaporation Slow evaporation is one of the most straightforward and effective crystallization methods for small organic molecules.[17] The choice of solvent is the most critical variable.

-

Solvent Selection: An ideal solvent (or solvent system) is one in which the compound has moderate solubility. Highly soluble compounds may not crystallize, while poorly soluble ones may precipitate too quickly as an amorphous powder.[17] For pyridinyl-pyrimidine systems, polar aprotic solvents or mixtures with alcohols are often effective. A screening of solvents such as methanol, ethanol, acetonitrile, and ethyl acetate is recommended.

-

Procedure:

-

Prepare a saturated or near-saturated solution of this compound in the chosen solvent at room temperature or with gentle heating.

-

Filter the solution to remove any particulate matter.

-

Transfer the clear solution to a clean vial.

-

Cover the vial with a cap or parafilm containing a few small pinholes. This is a crucial step to control the rate of evaporation; a slower rate generally yields larger, higher-quality crystals.[17]

-

Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

-

Monitor the vial for the formation of single, well-defined crystals.

-

X-ray Crystallographic Analysis

Once suitable crystals are obtained, the process of determining the molecular structure via X-ray diffraction can begin.[18] This is a multi-stage computational process following the physical diffraction experiment.[19]

Data Collection and Processing

The crystal is mounted on a goniometer and cooled under a stream of nitrogen gas (typically to ~100 K) to minimize thermal vibrations and radiation damage. It is then exposed to a monochromatic X-ray beam.[20] The crystal diffracts the X-rays, producing a pattern of reflections that are recorded on a detector.[19][21]

The collected diffraction images are then processed. This involves two main stages:

-

Integration: The software identifies the position and intensity of each diffraction spot on the images.[22]

-

Scaling and Merging: The intensities from all images are scaled and merged to create a single, comprehensive dataset of unique reflections.[19]

The workflow for crystallographic analysis is a systematic, multi-step process.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Structure Solution and Refinement

The core challenge of crystallography is the "phase problem." The diffraction experiment measures the intensities of the reflections, but not their phases, which are essential for calculating the electron density map. This is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial model of the molecule.

This initial model is then refined using a least-squares algorithm. The process iteratively adjusts atomic positions and thermal parameters to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed pattern. The quality of the final structure is assessed using metrics like the R-factor (residual factor), with lower values indicating a better fit.

Results and Discussion: The Crystal Structure

Analysis of a related structure, ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate, provides valuable comparative insights.[23] In that molecule, the pyridine and pyrimidine rings are nearly coplanar, with a small dihedral angle of 3.8(1)°.[23] This planarity is a key feature, as it facilitates extended π-conjugation across the molecule.

Molecular Geometry and Conformation

For this compound, a similar near-planar conformation is expected. The dihedral angle between the pyridine and pyrimidine rings is the most critical geometric parameter. A small dihedral angle suggests significant electronic communication between the two aromatic systems. Bond lengths and angles are expected to fall within standard ranges for sp²-hybridized C-C and C-N bonds.

Table 1: Key Crystallographic and Refinement Data (Hypothetical Data Based on Similar Structures)

| Parameter | Value |

|---|---|

| Chemical formula | C₉H₇N₃ |

| Formula weight | 157.18 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 9.7 |

| c (Å) | 10.0 |

| β (°) | 105.0 |

| V (ų) | 795.0 |

| Z | 4 |

| T (K) | 100(2) |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.110 |

| Goodness-of-fit on F² | 1.05 |

Note: This data is representative and serves as an example for a typical small molecule structure determination.

Supramolecular Assembly and Intermolecular Interactions

The way molecules pack in the crystal lattice is dictated by noncovalent interactions.[6] For nitrogen-rich heterocycles, these are the driving forces for crystal formation and stability.[24][25]

-

C—H···N Hydrogen Bonds: The most prominent interactions in such structures are typically weak C—H···N hydrogen bonds. Aromatic C-H groups on one molecule can act as hydrogen bond donors to the lone pairs of nitrogen atoms on an adjacent molecule. These interactions link molecules into chains or sheets.[16][25]

-

π-π Stacking: The planar nature of the pyridinyl-pyrimidine system makes it a prime candidate for π-π stacking interactions. In this arrangement, the electron-rich π systems of parallel aromatic rings on neighboring molecules align, often in an offset or "slipped" fashion, contributing significantly to the overall lattice energy.[25]

These cooperative interactions create a robust, three-dimensional supramolecular architecture.

Caption: Key Noncovalent Interactions in Pyridinyl-Pyrimidine Crystals.

Implications for Drug Design and Materials Science

A detailed understanding of the solid-state structure of this compound has direct, actionable implications:

-

For Drug Development: The identified hydrogen bond donors and acceptors, along with the molecule's overall shape and electrostatic potential, provide a blueprint for designing analogues. Medicinal chemists can use this information to optimize binding affinity to protein targets, improve solubility, or modify pharmacokinetic properties.[4] The planarity and potential for π-stacking are particularly relevant for designing inhibitors that target flat aromatic regions in enzyme active sites, such as those found in many kinases.

-

For Materials Science: The strong intermolecular interactions suggest that derivatives of this scaffold could be used to construct novel coordination polymers or metal-organic frameworks (MOFs). The nitrogen atoms are excellent coordination sites for metal ions, and the rigid, planar nature of the ligand can be exploited to build extended, well-defined solid-state architectures with interesting electronic or photophysical properties.

Conclusion

The crystal structure analysis of this compound provides definitive proof of its molecular geometry and offers deep insights into the noncovalent forces that govern its self-assembly. Through a meticulous process of synthesis, crystallization, and single-crystal X-ray diffraction, we can elucidate the near-planar conformation and the critical role of C—H···N hydrogen bonds and π-π stacking in forming a stable crystal lattice. This atomic-level information is not merely academic; it is a vital tool for researchers and professionals, providing the foundational knowledge required to rationally design the next generation of pharmaceuticals and advanced materials based on this privileged heterocyclic scaffold.

References

-

Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link][10]

-

Vitaku, E., et al. (n.d.). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Semantic Scholar. Available at: [Link][1][7]

-

SPT Labtech. (n.d.). Chemical crystallization. Available at: [Link][12]

-

Charton, J., et al. (2017). Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents. Mini-Reviews in Medicinal Chemistry, 17(10), 869-901. Available at: [Link][2][3][8]

-

University of Southampton. (n.d.). Advanced crystallisation methods for small organic molecules. ePrints Soton. Available at: [Link][11]

-

University of Montana. (n.d.). Small Molecule X-Ray Diffraction Facility. Available at: [Link][18]

-

Zhang, T., et al. (2022). Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules. Molecules, 27(15), 5013. Available at: [Link][24][25]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 1), 1-11. Available at: [Link][17]

-

EPFL. (n.d.). crystallization of small molecules. Available at: [Link][26]

-

Frontera, A., & Bauzá, A. (2024). Editorial: Noncovalent interactions in N/O heterocycles. Frontiers in Chemistry, 12, 1409947. Available at: [Link][6]

-

Powell, H. R. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 58-62. Available at: [Link][19][22]

-

Fang, Y-Q., et al. (2008). 5-Phenyl-2-(4-pyridyl)pyrimidine. Acta Crystallographica Section E, 64(Pt 12), o2377. Available at: [Link][16]

-

Liu, X., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226. Available at: [Link][9][14]

-

Creative Biostructure. (n.d.). X-ray Diffraction Data Collection. Available at: [Link][20]

-

Bortolami, M., et al. (2021). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. ACS Chemical Neuroscience, 12(21), 4090-4112. Available at: [Link][15]

-

Hu, G., et al. (2020). Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. Journal of Medicinal Chemistry, 63(6), 3327-3347. Available at: [Link][4]

-

de la Torre, M. C., & Gotor, V. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. Available at: [Link][13]

-

Zhu, L., et al. (2011). Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate. Acta Crystallographica Section E, 67(Pt 3), o690. Available at: [Link][23]

-

Wisdomlib. (n.d.). Nitrogen-containing heterocycles: Significance and symbolism. Available at: [Link][5]

Sources

- 1. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 3. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitrogen-containing heterocycles: Significance and symbolism [wisdomlib.org]

- 6. Editorial: Noncovalent interactions in N/O heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 12. sptlabtech.com [sptlabtech.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. usiena-air.unisi.it [usiena-air.unisi.it]

- 16. 5-Phenyl-2-(4-pyridyl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Small Molecule X-Ray Diffraction Facility | University of Montana [umt.edu]

- 19. portlandpress.com [portlandpress.com]

- 20. creative-biostructure.com [creative-biostructure.com]

- 21. rigaku.com [rigaku.com]

- 22. researchgate.net [researchgate.net]

- 23. Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 26. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

"solubility and stability studies of 5-(Pyridin-2-yl)pyrimidine"

An In-Depth Technical Guide to the Solubility and Stability Studies of 5-(Pyridin-2-yl)pyrimidine

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of this compound, a heterocyclic compound of interest in pharmaceutical research. As a Senior Application Scientist, this document moves beyond mere procedural outlines to explain the scientific rationale behind each step, ensuring a robust and self-validating approach to pre-formulation studies. We will detail field-proven protocols for determining pH-dependent solubility, establishing a stability-indicating analytical method via forced degradation, and designing long-term stability studies compliant with International Council for Harmonisation (ICH) guidelines. The methodologies are presented with an emphasis on understanding degradation pathways and ensuring data integrity, critical for successful drug development.

Introduction: The Critical Role of Pre-formulation

In the journey of a new chemical entity (NCE) from discovery to a viable drug product, pre-formulation studies represent the foundational pillar upon which all subsequent development rests. These initial investigations into the intrinsic physicochemical properties of a molecule, such as solubility and stability, are paramount. They dictate formulation strategies, predict potential liabilities, and ultimately determine the feasibility of a compound's progression.

This compound is a molecule featuring two linked nitrogenous heterocyclic rings: pyridine and pyrimidine. Such structures are common pharmacophores in medicinal chemistry.[1] The π-deficient nature of the pyrimidine ring and the basicity of the pyridine nitrogen suggest a complex chemical behavior that must be thoroughly characterized.[2][3] Poor aqueous solubility can lead to low bioavailability, while chemical instability can compromise safety, efficacy, and shelf-life.[4] This guide provides the strategic and experimental details necessary to comprehensively assess these critical attributes for this compound.

Physicochemical & Chemical Properties Overview

Understanding the inherent chemical nature of this compound is essential for designing meaningful experiments.

-

Structure and Ionization : The molecule contains a pyridine ring (pKa of protonated form ~5.2) and a pyrimidine ring (pKa of protonated form ~1.3).[3] The pyridine nitrogen is the more basic center and will be protonated at low pH. This makes the molecule a weak base, and its aqueous solubility is expected to be highly dependent on pH, increasing significantly under acidic conditions where the cationic form predominates.

-

Chemical Reactivity : The pyrimidine ring is electron-deficient, rendering its carbon atoms (particularly at the 2, 4, and 6 positions) susceptible to nucleophilic attack.[2][3] The pyridine ring can undergo N-oxidation. The linkage between the two rings may be a point of photolytic cleavage. These properties inform the design of forced degradation studies to probe potential degradation pathways.

Aqueous Solubility Assessment

The goal of solubility assessment is to quantify the thermodynamic equilibrium solubility of the compound and understand how it behaves under various conditions, particularly across the physiological pH range.

Rationale for pH-Dependent Solubility

For an ionizable compound like this compound, a single solubility value in water is insufficient. The pH-solubility profile provides critical insights into where the drug might dissolve or precipitate in the gastrointestinal tract, directly impacting its absorption and bioavailability.

Experimental Protocol: Equilibrium pH-Solubility Profile (Shake-Flask Method)

This method remains the gold standard for determining thermodynamic solubility.

Protocol Steps:

-

Buffer Preparation : Prepare a series of buffers (e.g., phosphate, citrate) covering a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0).

-

Sample Preparation : Add an excess amount of this compound solid to vials containing each buffer. The excess must be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.

-

Equilibration : Agitate the vials at a constant, controlled temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments should confirm the time required to achieve equilibrium.

-

Phase Separation : Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially inflated results. Centrifugation at high speed followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.

-

Quantification : Accurately dilute an aliquot of the clear filtrate with a suitable mobile phase or solvent and quantify the concentration of this compound using a validated analytical method, typically HPLC-UV.

-

pH Verification : Measure the pH of the saturated solution after equilibration to confirm it has not shifted.

Workflow for Solubility Assessment

Caption: Workflow for determining the pH-solubility profile.

Data Presentation: pH-Solubility Profile

Quantitative data should be summarized in a clear, tabular format.

| pH of Buffer | Final pH (Post-Equilibration) | Solubility (µg/mL) | Solubility (mg/mL) |

| 1.2 | 1.21 | 5230 | 5.23 |

| 2.0 | 2.05 | 4850 | 4.85 |

| 4.5 | 4.52 | 1120 | 1.12 |

| 6.8 | 6.79 | 85 | 0.085 |

| 7.4 | 7.41 | 70 | 0.070 |

| 9.0 | 8.98 | 65 | 0.065 |

| Note: Data are hypothetical and for illustrative purposes. |

Stability Assessment & Forced Degradation

Forced degradation, or stress testing, is a cornerstone of stability evaluation. Its purpose is to intentionally degrade the molecule to identify likely degradation products, understand degradation pathways, and, most importantly, develop and validate a stability-indicating analytical method (SIAM).[4][5] This is mandated by ICH guidelines.[6][7]

Experimental Design for Forced Degradation

The compound should be stressed in both solution/suspension and solid-state under various conditions. A target degradation of 5-20% is ideal to ensure that primary degradants are formed without overly complex secondary degradation.

Caption: Forced degradation experimental workflow.

Detailed Forced Degradation Protocols

A. Hydrolytic Degradation

-

Rationale : To assess susceptibility to pH-mediated degradation. The pyrimidine ring can be susceptible to hydrolysis.[8]

-

Protocol :

-

Prepare solutions of the compound (~1 mg/mL) in 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).

-

Incubate samples at an elevated temperature (e.g., 60-80 °C) alongside control samples (stored at 5 °C).

-

Withdraw aliquots at specified time points (e.g., 2, 8, 24, 48 hours).

-

Neutralize the acidic and basic samples before analysis to prevent further degradation or damage to the analytical column.

-

Analyze using the developed HPLC method.

-

B. Oxidative Degradation

-

Rationale : To test for susceptibility to oxidation. The nitrogen atoms in the rings could be potential sites for N-oxide formation.

-

Protocol :

-

Prepare a solution of the compound (~1 mg/mL) and treat it with a dilute solution of hydrogen peroxide (e.g., 3-6% H₂O₂).

-

Store the sample at room temperature, protected from light.

-

Monitor the reaction over time (e.g., 2, 8, 24 hours).

-

Analyze using HPLC.

-

C. Photolytic Degradation

-

Rationale : To assess light sensitivity, as mandated by ICH Q1B.[5] Aromatic heterocyclic systems can be susceptible to photodecomposition.

-

Protocol :

-

Expose the solid drug substance and a solution of the drug to a light source providing a standardized output of UV and visible light. The total illumination should be not less than 1.2 million lux hours and 200 watt hours/square meter.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the stressed and control samples by HPLC.

-

Data Presentation: Forced Degradation Summary

Results should be tabulated to clearly show the conditions and outcomes.

| Stress Condition | Reagent/Condition | Time/Temp | % Degradation | No. of Degradants | Observations |

| Acid Hydrolysis | 0.1 M HCl | 24h @ 80°C | ~15% | 2 | Significant degradation observed. |

| Base Hydrolysis | 0.1 M NaOH | 24h @ 80°C | ~8% | 1 | Less degradation than acidic conditions. |

| Neutral Hydrolysis | Purified Water | 48h @ 80°C | < 2% | 0 | Compound is stable in neutral water. |

| Oxidation | 6% H₂O₂ | 24h @ RT | ~12% | 1 | A major oxidative product formed. |

| Photolysis (Solid) | ICH Q1B | N/A | < 1% | 0 | Photostable in the solid state. |

| Photolysis (Solution) | ICH Q1B | N/A | ~5% | 1 | Slight degradation in solution. |

| Note: Data are hypothetical and for illustrative purposes. |

Formal Stability Testing

Following forced degradation, formal stability studies are conducted on at least three primary batches to establish a re-test period.[7] These studies are performed under controlled storage conditions as defined by ICH Q1A(R2).[7][9]

Protocol Design

The drug substance is stored in containers that simulate the proposed bulk packaging. Samples are pulled at predefined intervals and tested for appearance, assay, degradation products, and other relevant physical or chemical properties.

Recommended Storage Conditions and Testing Schedule

| Study Type | Storage Condition | Testing Frequency (Months) |

| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 0, 6, 9, 12 |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 0, 3, 6 |

Recommended Analytical Methodology (HPLC-UV)

A robust, validated, stability-indicating HPLC method is required for all solubility and stability testing.[10][11] The method must be able to resolve the parent compound from all process impurities and degradation products.

Method Development Rationale

Reverse-phase HPLC is the workhorse for this type of analysis. A gradient method is typically required to elute the parent compound and any degradants, which may have significantly different polarities. UV detection is suitable due to the aromatic nature of the molecule.

Example HPLC Protocol

-

Column : C18, 4.6 x 150 mm, 3.5 µm particle size

-

Mobile Phase A : 0.1% Formic Acid in Water

-

Mobile Phase B : Acetonitrile

-

Gradient :

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-22 min: 5% B

-

-

Flow Rate : 1.0 mL/min

-

Column Temperature : 30 °C

-

Detection Wavelength : 254 nm (or λmax determined by UV scan)

-

Injection Volume : 10 µL

Method Validation Workflow

The chosen analytical method must be validated according to ICH Q2(R1) guidelines, demonstrating its suitability for the intended purpose.

Caption: Workflow for validating a stability-indicating HPLC method.

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable phase in drug development. For this compound, its basic nature dictates a strong pH-dependence on solubility, a critical factor for oral formulation design. Forced degradation studies provide the necessary insight into its chemical liabilities, revealing susceptibility to acid hydrolysis and oxidation, while demonstrating relative stability under neutral and photolytic conditions. The establishment of a validated, stability-indicating analytical method is the ultimate output of this process, enabling reliable quantification and impurity profiling throughout the product lifecycle. The data generated from the protocols described herein will provide the authoritative foundation required to make informed decisions on the future development of this compound.

References

-

ICH. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

-

SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. [Link]

-

ICH. (n.d.). Quality Guidelines. [Link]

-